
4,4'-Methylenebis(2-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-tert-butylphenol) is a synthetic organic compound with the molecular formula C₂₉H₄₄O₂. It is commonly used as an antioxidant in various industrial applications, including lubricants, plastics, and rubber. This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and stability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-tert-butylphenol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-tert-butylphenol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity. The product is usually purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,4’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential effects on cellular oxidative stress and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in biological systems.
Industry: Widely used in the production of lubricants, plastics, and rubber to enhance their stability and lifespan
Mechanism of Action
The primary mechanism of action of 4,4’-Methylenebis(2-tert-butylphenol) involves its antioxidant properties. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action helps in stabilizing materials and biological systems by inhibiting the chain reactions that lead to oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
- 4,4’-Thiobis(3-methyl-6-tert-butylphenol)
Uniqueness
4,4’-Methylenebis(2-tert-butylphenol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its structure, with two tert-butyl groups on each phenol ring, provides steric hindrance that enhances its stability and prevents oxidative degradation more effectively than some of its analogs .
Properties
CAS No. |
32861-23-7 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-12-14(7-9-18(16)22)11-15-8-10-19(23)17(13-15)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
InChI Key |
QNMWLULXCIMCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


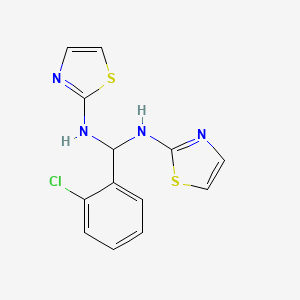

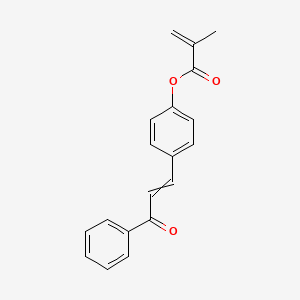

![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
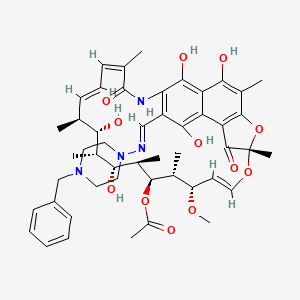
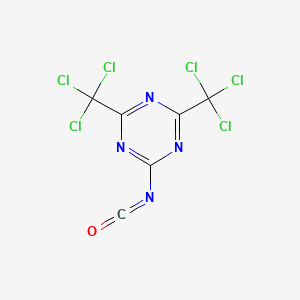
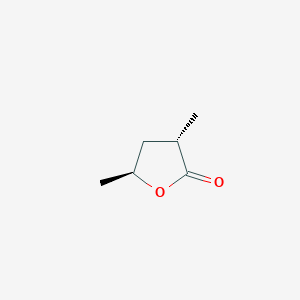

![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)



